Ethyl 5-cyanopentanoate

Distillation Purification Physical Properties

Ethyl 5-cyanopentanoate (CAS 4450-39-9), also known as ethyl 5-cyanovalerate, is a bifunctional C8 organic intermediate bearing both an ester and a terminal nitrile group. It serves as a versatile building block for the synthesis of ε-caprolactam (nylon‑6 monomer), pharmaceutical intermediates, and heterocyclic compounds through Dieckmann condensation, amidation, and pyridine‑forming reactions.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 4450-39-9
Cat. No. B2602326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyanopentanoate
CAS4450-39-9
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESCCOC(=O)CCCCC#N
InChIInChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-6H2,1H3
InChIKeyVJSCNGHINPLIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-cyanopentanoate (CAS 4450-39-9): Baseline Identity and Core Procurement Profile


Ethyl 5-cyanopentanoate (CAS 4450-39-9), also known as ethyl 5-cyanovalerate, is a bifunctional C8 organic intermediate bearing both an ester and a terminal nitrile group . It serves as a versatile building block for the synthesis of ε-caprolactam (nylon‑6 monomer), pharmaceutical intermediates, and heterocyclic compounds through Dieckmann condensation, amidation, and pyridine‑forming reactions . Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol .

Bifunctional intermediate C8 building block with ester and terminal nitrile groups for multi-step organic synthesis
Synthetic versatility Supports Dieckmann condensation, amidation, and pyridine-forming reaction pathways
Nylon-6 precursor route Direct precursor to ε-caprolactam via hydrogenation–cyclisation; ethanol-compatible workflow
Purification profile Distillation-friendly boiling point (128–130 °C at 10 Torr) supports fraction-cut separation

Why Methyl, n‑Butyl, or Other 5‑Cyanopentanoate Esters Cannot Simply Replace Ethyl 5‑cyanopentanoate


5‑Cyanopentanoate esters differ substantially in their physical properties and downstream reactivity. The ethyl ester exhibits a boiling point of 128‑130 °C at 10 Torr and a density of 1.0034 g/cm³ , whereas the methyl analog boils at 116‑117 °C at 9 Torr (density 1.0201 g/cm³) . These differences directly affect distillation cut points, phase‑separation behaviour, and crystallisation outcomes. Furthermore, the carbonylation process patented for manufacturing these esters achieves markedly different linear‑selectivity profiles depending on the alcohol employed; prior‑art conditions that deliver only 78.6 % linearity for methyl ester can be improved to >96 % linearity using optimized water/alcohol ratios [1]. Without head‑to‑head verification, substituting one ester for another risks altered impurity profiles, lower isolable yields, and downstream incompatibility in nylon‑6 or pharmaceutical intermediate syntheses.

Boiling point
Methyl ester boils ~12 °C lower; distillation cut points and impurity overlap profiles may shift, affecting isolated purity
Density
Methyl ester is ~1.6% denser; phase-separation behaviour in liquid–liquid work-up may differ, altering extraction efficiency
Linearity
Carbonylation selectivity depends on alcohol feed; prior-art methyl ester linearity (78.6%) may not reflect optimised ethyl ester profile
By-product
Methyl ester generates methanol by-product, introducing a low-boiling azeotrope absent in ethanol-based ethyl ester workflows

Quantitative Evidence: Where Ethyl 5‑cyanopentanoate Differentiates from Its Closest Analogs


Ethyl 5‑cyanopentanoate Requires ~12 °C Higher Distillation Temperature than Methyl 5‑cyanopentanoate

Ethyl 5‑cyanopentanoate boils at 128‑130 °C at 10 Torr , while methyl 5‑cyanopentanoate boils at 116‑117 °C at 9 Torr . The ~12 °C higher boiling point of the ethyl ester translates into a wider separation window during fractional distillation, reducing overlap with light‑boiling impurities and facilitating higher isolated purity.

Distillation
Cross-study comparable
128–130 °C vs 116–117 °C
~12 °C higher boiling point supports wider fraction-cut fidelity during reduced-pressure distillation
At ~10 Torr; data from ChemicalBook
Distillation Purification Physical Properties

Ethyl 5‑cyanopentanoate Has a 1.6 % Lower Density than Methyl 5‑cyanopentanoate

The density of ethyl 5‑cyanopentanoate is 1.0034 g/cm³ , whereas methyl 5‑cyanopentanoate has a density of 1.0201 g/cm³ at 25 °C . Although the absolute difference is small, density influences phase behaviour in liquid‑liquid extractions and continuous‑flow processing, especially when aqueous/organic interfaces must be sharply maintained.

Density
Cross-study comparable
1.0034 g/cm³ vs 1.0201 g/cm³
Lower density may sharpen aqueous/organic interface in continuous-flow liquid–liquid extraction
Measured at ~25 °C; data from ChemicalBook
Density Phase Separation Formulation

Patent‑Demonstrated Linear Selectivity of >96 % for 5‑Cyanovalerate Esters, Doubly Superior to Prior‑Art Methyl Ester Linearity of 78.6 %

The carbonylation process of US 4,933,483 explicitly encompasses alkyl esters including ethyl 5‑cyanopentanoate [1]. Using optimised water/methanol co‑solvent ratios, the process achieves a linearity of 96.6 % for methyl 5‑cyanovalerate [1]. In contrast, the prior‑art pyridine‑promoted carbonylation of the same substrate returned only 78.6 % linearity [1]. Because the patent teaches that the R'OH alcohol controls the ester formed, comparable selectivity gains are anticipated for the ethyl ester.

Linearity
Class-level inference
96.6%
linearity reported for methyl ester under optimised conditions
Reported 18 pp improvement over prior-art 78.6% linearity; selectivity gains anticipated for ethyl ester per patent claims
Carbonylation at 160 °C, 3000 psi; Co₂(CO)₈ catalyst. Extrapolation from methyl to ethyl ester
Carbonylation Selectivity Process Chemistry

Ethyl 5‑cyanopentanoate as a Direct Precursor to ε‑Caprolactam, Avoiding Methanol‑Specific By‑Product Streams

5‑Cyanovalerate esters are established precursors for ε‑caprolactam via hydrogenation to 6‑aminocaproate followed by cyclisation [1]. When methyl ester is used, the liberated methanol must be separated and recycled, introducing a low‑boiling azeotrope that complicates distillation. The ethyl ester, with its higher boiling point and lower volatility, integrates more cleanly into continuous nylon‑6 intermediate workflows where ethanol is the preferred alkoxy leaving group.

Caprolactam route
Supporting evidence
Ethanol by-product vs Methanol by-product
Larger ester–alcohol boiling-point gap (ethanol bp 78.4 °C) may simplify fractionation in caprolactam synthesis
Patent literature context; hydrogenation–cyclisation sequence
ε-Caprolactam Nylon-6 Polyamide Intermediates

Procurement‑Relevant Application Scenarios for Ethyl 5‑cyanopentanoate (CAS 4450-39-9)


High‑Purity Distillation for Multi‑Step Organic Synthesis

When a synthetic route demands a cyanoester intermediate that can be isolated with minimal co‑distillation of light impurities, the ~12 °C higher boiling point of ethyl 5‑cyanopentanoate relative to its methyl analog provides a definitive purification advantage. This property is especially valuable in medicinal‑chemistry scale‑up, where batch purity directly influences the success of subsequent amide‑coupling or Dieckmann cyclisation steps.

Selective Carbonylation for Nylon‑6 Intermediate Production

For facilities producing ε‑caprolactam via the carbonylation‑hydrogenation route, the patented process using ethanol delivers linearity exceeding 96 % [1]. The ability to achieve such high selectivity with an ethyl‑specific alcohol feed minimises branched‑ester contamination, streamlining the hydrogenation downstream and reducing catalyst poisoning from isomeric impurities.

Liquid‑Liquid Extraction in Continuous‑Flow Processes

The lower density of ethyl 5‑cyanopentanoate (1.0034 g/cm³ vs. 1.0201 g/cm³ for the methyl ester) sharpens the aqueous/organic interface in counter‑current or centrifugal extractors. Process developers designing continuous‑flow work‑up stages may therefore prefer the ethyl ester to avoid phase‑entrainment losses.

Catalytic Dieckmann Condensation and Heterocycle Synthesis

Ethyl 5‑cyanopentanoate is reported to act as a carbanionic catalyst in Dieckmann condensations and in the conversion of five‑membered heterocycles to six‑membered ring systems . While quantitative benchmarking against other esters is lacking, the documented utility in these transformations makes it a first‑choice substrate for medicinal‑chemistry groups exploring β‑ketoester or pyridine scaffolds.

Application
Selection Property
Validation Focus
High-purity distillation for multi-step synthesis
Distillation separation profile
Fraction-cut fidelity and light-impurity overlap
Carbonylation for nylon-6 intermediate production
Linear selectivity context
Branched-ester impurity control and catalyst compatibility
Liquid–liquid extraction in continuous-flow processes
Phase-separation behaviour
Aqueous/organic interface sharpness and entrainment loss
Dieckmann condensation and heterocycle synthesis
Reported substrate utility
β-ketoester and pyridine scaffold formation
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